molecular formula C23H31N5O2 B11430889 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11430889
M. Wt: 409.5 g/mol
InChI Key: ZQPBBOXNOSKIPT-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine (purine-2,6-dione) family, characterized by substitutions at positions 1, 3, 7, and 8 of the purine core. The 8-position features a (3,5-dimethylpiperidin-1-yl)methyl moiety, a nitrogen-containing heterocycle that may enhance solubility and selectivity for biological targets. Such structural modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C23H31N5O2/c1-15-7-6-8-18(10-15)13-28-19(14-27-11-16(2)9-17(3)12-27)24-21-20(28)22(29)26(5)23(30)25(21)4/h6-8,10,16-17H,9,11-14H2,1-5H3

InChI Key

ZQPBBOXNOSKIPT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

Alkylation at the N7 position is achieved by reacting theophylline with 3-methylbenzyl bromide under basic conditions. The mechanism involves deprotonation of the purine’s N7-H followed by nucleophilic substitution.

Procedure :

  • Dissolve theophylline (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equiv) and 3-methylbenzyl bromide (1.2 equiv).

  • Heat at 80°C for 12–16 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Considerations :

  • Regioselectivity : The N7 position is more nucleophilic than N9 in theophylline derivatives, favoring alkylation at N7.

  • Yield : ~65–75% (estimated based on analogous reactions).

C8 Functionalization with (3,5-Dimethylpiperidin-1-yl)methyl Group

Bromination at C8

To introduce a reactive site at C8, the intermediate 1,3-dimethyl-7-(3-methylbenzyl)xanthine undergoes bromination.

Procedure :

  • Dissolve the N7-alkylated product (1.0 equiv) in acetic acid.

  • Add bromine (1.1 equiv) dropwise at 0°C.

  • Stir for 2 hours, then pour into ice water.

  • Filter and recrystallize the precipitate to obtain 8-bromo-1,3-dimethyl-7-(3-methylbenzyl)xanthine .

Nucleophilic Substitution with 3,5-Dimethylpiperidine

The bromine atom at C8 is replaced with a (3,5-dimethylpiperidin-1-yl)methyl group via a nucleophilic substitution reaction.

Procedure :

  • Suspend 8-bromo intermediate (1.0 equiv) and 3,5-dimethylpiperidine (2.0 equiv) in DMF.

  • Add potassium iodide (0.1 equiv) as a catalyst and heat at 100°C for 24 hours.

  • Purify via silica gel chromatography (dichloromethane/methanol) to isolate the final product.

Alternative Approach – Mannich Reaction :
A one-pot Mannich reaction using formaldehyde and 3,5-dimethylpiperidine could directly introduce the aminomethyl group at C8. However, this method risks side reactions at other positions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Used for intermediate and final product purification (eluents: hexane/ethyl acetate or dichloromethane/methanol).

  • HPLC : For analytical validation (C18 column, acetonitrile/water gradient).

Spectroscopic Data

Analysis Expected Results
¹H NMR (400 MHz, CDCl₃)δ 7.25–7.15 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂-piperidine), 3.90 (s, 3H, N1-CH₃), 3.65 (s, 3H, N3-CH₃), 2.70–2.30 (m, piperidine-H), 2.25 (s, 6H, piperidine-CH₃), 2.15 (s, 3H, Ar-CH₃).
MS (ESI+) m/z 452.3 [M+H]⁺ (calculated for C₂₄H₃₃N₅O₂: 452.27).

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N9 can occur during N7 functionalization. Using bulky bases (e.g., DBU) or low temperatures improves selectivity.

  • Piperidine Solubility : 3,5-Dimethylpiperidine’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) for efficient substitution.

  • Byproduct Formation : Bromination may yield di-substituted products; stoichiometric control and slow addition mitigate this.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the purine core, potentially converting it to dihydropurine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include N-oxides, dihydropurine derivatives, and substituted purine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

  • Structural Differences: Position 7: BI 1356 has a but-2-ynyl group (linear alkyne), while the target compound has a 3-methylbenzyl (aromatic alkyl). Position 1: BI 1356 includes a 4-methyl-quinazolin-2-ylmethyl group (bulky aromatic), whereas the target compound uses a simple methyl group. Position 8: Both compounds have piperidine derivatives, but BI 1356 has a 3-amino-piperidine vs. 3,5-dimethylpiperidine in the target.
  • Functional Implications :
    • BI 1356 is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor with prolonged duration due to its quinazolinylmethyl group, which enhances protein binding . The target compound’s 3-methylbenzyl group may reduce off-target interactions but limit DPP-4 affinity.

3-Methyl-8-pentylsulfanyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

  • Structural Differences :
    • Position 8 : A pentylsulfanyl (thioether) group replaces the piperidinylmethyl group.
    • Position 7 : Phenethyl (aromatic alkyl) vs. 3-methylbenzyl (structurally similar but with a methyl meta-substitution).

7-R-8-Substituted-1,3-Dimethylxanthines (General Class)

  • Structural Trends :
    • Position 8 substitutions include bromo, thio, or hydrazine groups, while position 7 features phenethyl or trifluoromethoxyphenylpropynyl groups .
  • The target compound’s bulkier 8-substituent may enhance selectivity for specific enzymes or receptors.

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-isobutyl-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • Structural Differences :
    • Position 8 : A pyrazolyl group replaces the piperidinylmethyl.
    • Position 7 : A 2-methoxyethyl (ether) vs. 3-methylbenzyl (aromatic).
  • This contrasts with the target compound’s aromatic 3-methylbenzyl, which favors hydrophobic interactions .

Research Findings and Implications

  • Substituent Effects on Target Engagement: Piperidine derivatives at position 8 (e.g., BI 1356 and the target compound) correlate with enzyme inhibition (e.g., DPP-4) due to their ability to mimic peptide substrates . Aromatic groups at position 7 (e.g., 3-methylbenzyl) enhance binding to hydrophobic pockets in receptors, as seen in adenosine receptor modulators .
  • Metabolic Stability :
    • Sulfur-containing substituents (e.g., pentylsulfanyl) may increase oxidative metabolism risks, whereas nitrogen-rich groups (e.g., piperidinylmethyl) could improve stability via hydrogen bonding .

Biological Activity

The compound 8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione , with CAS number 851941-64-5, is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H32N5O2C_{19}H_{32}N_{5}O_{2}, with a molecular weight of 362.5 g/mol. Its structure includes a purine core substituted with piperidine and benzyl groups, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It can modulate receptor activities, impacting cellular signaling pathways.
  • DNA/RNA Interaction : The purine core might interact with nucleic acids, influencing gene expression or replication.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds often exhibit antimicrobial properties. For instance, related compounds have shown significant antimicrobial activity against various bacterial strains and fungi, suggesting that similar mechanisms may be present in this compound as well .

CompoundActivity TypeTarget OrganismReference
8bAntibacterialXanthomonas axonopodis
8dAntifungalAlternaria solani

Anticonvulsant Properties

Studies on related piperidine derivatives have demonstrated anticonvulsant activities. For example, compounds structurally similar to the target compound have shown efficacy in animal models for seizure control . This suggests potential therapeutic applications for neurological disorders.

CompoundED50 (mg/kg)Reference
Phenobarbital22
Piperidine Derivative13-21

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various piperidine derivatives against standard bacterial and fungal strains. The results indicated that certain structural modifications enhanced activity significantly compared to standard drugs like chloramphenicol .
  • Anticonvulsant Activity : Another investigation into piperidine-based compounds found that specific substitutions led to improved anticonvulsant effects in rodent models. The protective indices were comparable to established antiseizure medications, highlighting the therapeutic potential of such compounds .

Q & A

What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves nucleophilic substitution at the 8-position of the purine core, followed by functionalization at the 7-position. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for facilitating nucleophilic substitutions, as noted in analogous purine syntheses .
  • Temperature control : Reactions often require temperatures between 60–100°C to balance reaction kinetics and minimize side products .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings when introducing aryl/benzyl groups .
    Methodological Tip : Optimize reaction time via TLC monitoring to prevent over-substitution, which can degrade the purine core .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question
Characterization relies on:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns (e.g., loss of CO groups from the dione moiety) .
  • FTIR : Identify carbonyl stretches (1650–1700 cm⁻¹ for purine-2,6-dione) and N–H/N–C stretches (2800–3300 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm) .
    Data Note : Compare spectral data with structurally similar compounds (e.g., 7-benzyl analogs) to validate assignments .

How can researchers design experiments to assess the compound’s stability under physiological conditions?

Basic Research Question
Stability studies should evaluate:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor via HPLC. Acidic conditions often hydrolyze the piperidinylmethyl group .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for most purine-diones) .
  • Light sensitivity : UV-Vis spectroscopy can detect photodegradation products (e.g., quinone formation) .
    Methodological Tip : Include antioxidants (e.g., BHT) in storage solutions to mitigate oxidation .

What strategies are recommended for structure-activity relationship (SAR) studies to identify critical functional groups?

Advanced Research Question
SAR studies require systematic modifications:

  • Vary substituents : Replace the 3-methylbenzyl group with other aryl/alkyl groups (e.g., 4-fluorobenzyl or hexyl) to assess steric/electronic effects on bioactivity .
  • Modify the piperidine ring : Compare 3,5-dimethylpiperidine with morpholine or pyrazine derivatives to study ring size and substituent positioning .
  • Biological assays : Test modified analogs against target enzymes (e.g., kinases, PDEs) using enzymatic inhibition assays .
    Data Contradiction : Address discrepancies by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

How can computational modeling predict this compound’s target interactions and selectivity?

Advanced Research Question
Use tools like:

  • Molecular docking (AutoDock, Glide) : Model binding to kinase ATP pockets (e.g., DYRK1A) by aligning with co-crystallized ligands (PDB: 6Z8) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at C2 and C6) using software like PharmaGist .
  • ADMET prediction : Tools like SwissADME assess drug-likeness (e.g., logP <5, TPSA >80 Ų) .
    Validation : Cross-check predictions with experimental IC₅₀ values from kinase panels .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and readout methods (e.g., luminescence vs. fluorescence) .
  • Compound purity : Confirm purity (>95%) via HPLC before testing; impurities like de-methylated byproducts can skew results .
  • Target promiscuity : Use selectivity screening (e.g., Eurofins KinaseProfiler) to rule off-target effects .
    Case Study : Conflicting PDE4 inhibition data may stem from differences in cAMP detection methods (ELISA vs. FRET) .

What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

Advanced Research Question
Challenges include:

  • Low yields in coupling steps : Switch from batch to flow chemistry for Pd-catalyzed reactions to improve reproducibility .
  • Purification difficulties : Use flash chromatography with gradients (e.g., 5–20% MeOH in CH₂Cl₂) to separate diastereomers .
  • Cost of intermediates : Optimize protecting-group strategies (e.g., tert-butyl esters) to reduce waste .
    Methodological Tip : Collaborate with process chemistry labs to refine large-scale protocols .

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